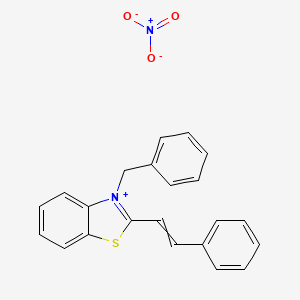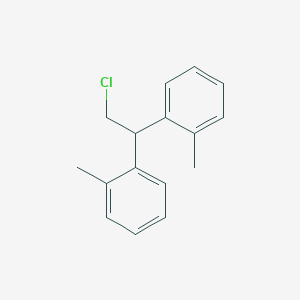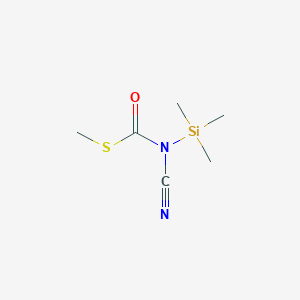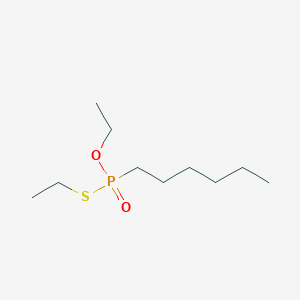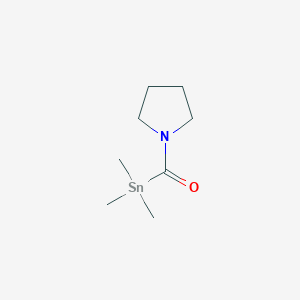
(Pyrrolidin-1-yl)(trimethylstannyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyrrolidin-1-yl)(trimethylstannyl)methanone is a compound that features a pyrrolidine ring attached to a methanone group, which is further bonded to a trimethylstannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrrolidin-1-yl)(trimethylstannyl)methanone typically involves the reaction of pyrrolidine with trimethylstannylmethanone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(Pyrrolidin-1-yl)(trimethylstannyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used to replace the trimethylstannyl group.
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are derivatives with different functional groups replacing the trimethylstannyl group.
科学的研究の応用
(Pyrrolidin-1-yl)(trimethylstannyl)methanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Pyrrolidin-1-yl)(trimethylstannyl)methanone involves its interaction with molecular targets through its functional groups. The pyrrolidine ring can interact with biological receptors, while the trimethylstannyl group can participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (4-Nitrophenyl)(pyrrolidin-1-yl)methanone
- (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
- (4-Bromophenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(Pyrrolidin-1-yl)(trimethylstannyl)methanone is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential applications compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound for specialized research and industrial applications.
特性
CAS番号 |
116858-81-2 |
|---|---|
分子式 |
C8H17NOSn |
分子量 |
261.94 g/mol |
IUPAC名 |
pyrrolidin-1-yl(trimethylstannyl)methanone |
InChI |
InChI=1S/C5H8NO.3CH3.Sn/c7-5-6-3-1-2-4-6;;;;/h1-4H2;3*1H3; |
InChIキー |
FCZSGISOTBGBSL-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C(=O)N1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


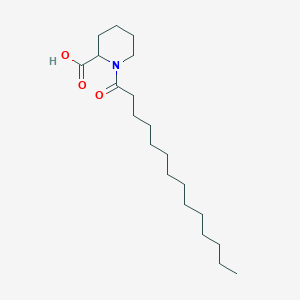
silane](/img/structure/B14312892.png)
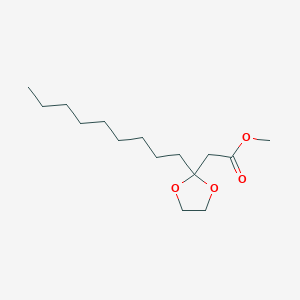

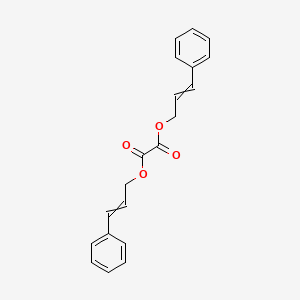
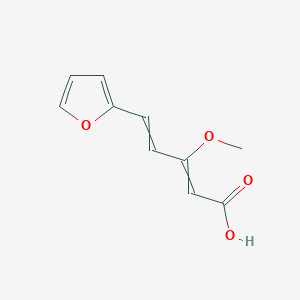
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)

